

spectral properties of Dar-4M AM excitation and emission

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dar-4M AM**

Cat. No.: **B1244967**

[Get Quote](#)

An In-depth Technical Guide to the Spectral Properties and Application of **DAR-4M AM**

For Researchers, Scientists, and Drug Development Professionals

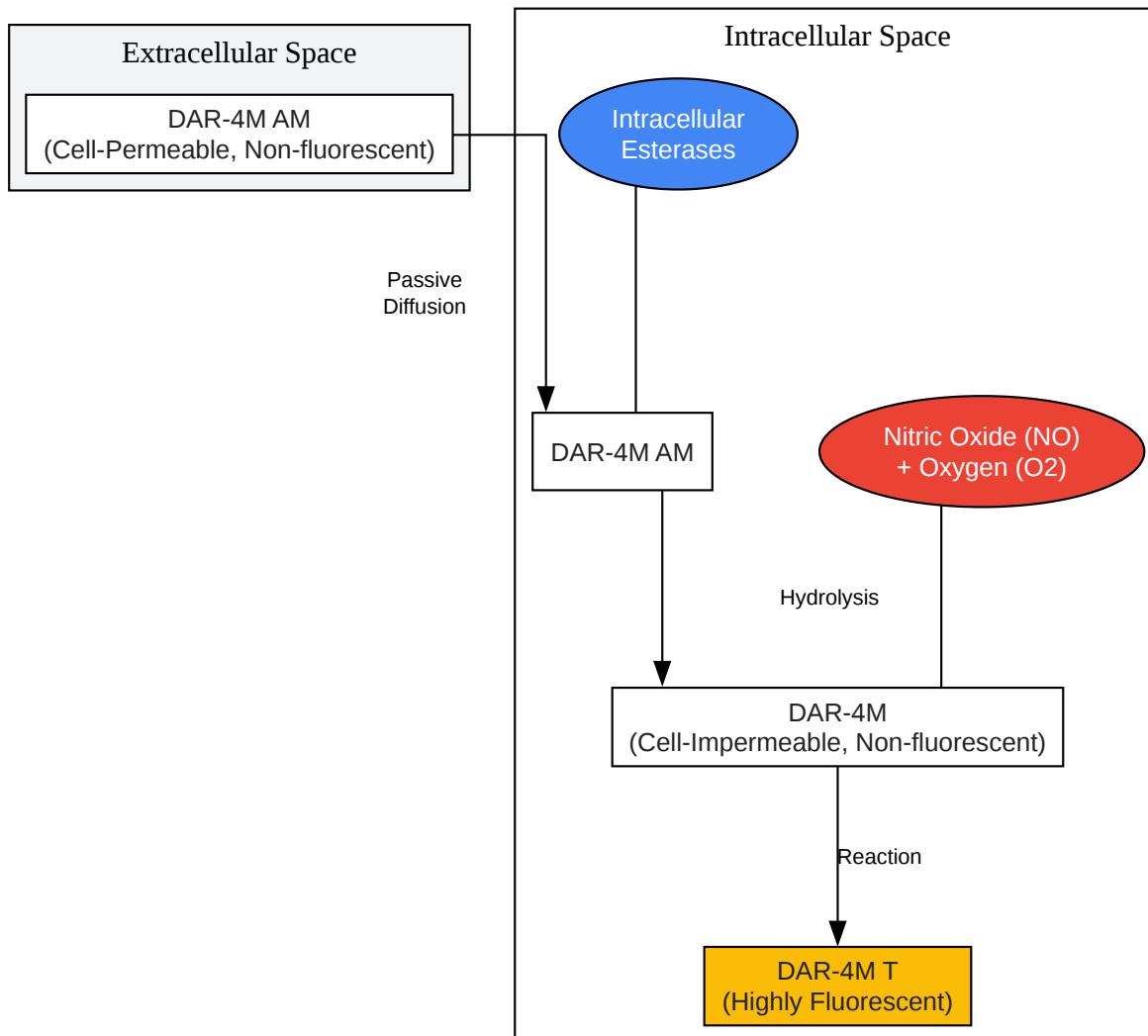
Introduction

Nitric oxide (NO) is a crucial, yet transient, signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.^[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions. Diaminorhodamine-4M acetoxyethyl ester (**DAR-4M AM**) is a cell-permeable fluorescent probe specifically designed for the detection and quantification of intracellular nitric oxide in living cells.^{[1][2][3]} This guide provides a comprehensive overview of the spectral properties, mechanism of action, and detailed experimental protocols for the application of **DAR-4M AM**.

Core Spectral and Chemical Properties

DAR-4M AM is valued for its favorable spectral characteristics, which include high photostability and fluorescence emission in the orange-red spectrum, minimizing interference from cellular autofluorescence.^{[1][4]} A key advantage of the DAR-4M system is that its fluorescence is largely independent of pH within a wide physiological range (pH 4-12), making it more robust than other NO probes like DAF-2.^{[1][2][5][6]}

The spectral and quantitative properties of the NO-reactive form, DAR-4M, are summarized below.


Property	Value	Reference
Excitation Maximum (λ_{ex})	~560 nm	[1][2][7]
Emission Maximum (λ_{em})	~575 nm	[1][2][7]
Molar Extinction Coeff. (ϵ)	76,000 M ⁻¹ cm ⁻¹	[2][5]
Quantum Yield (Φ)	0.42	[2][5]
Detection Limit	~10 nM	[8]
Fluorescence Color	Orange	[1][2]

Principle of Nitric Oxide Detection

The detection mechanism involves a two-step process that transforms the non-fluorescent probe into a highly fluorescent product in the presence of nitric oxide.

- Cellular Uptake and Activation: The cell-permeable **DAR-4M AM** passively diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups.[1][3][7] This hydrolysis reaction traps the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[1][2]
- Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form a stable and highly fluorescent triazole derivative, DAR-4M T.[1][6][7] The resulting fluorescence intensity is directly proportional to the concentration of NO.[1][6]

It is important to note that while DAR-4M is a sensitive probe for NO, some studies suggest it may be more accurately described as a sensor for reactive nitrogen species (RNS) in general, as its fluorescent yield can be affected by the presence of other oxidants.[4][9][10]

[Click to download full resolution via product page](#)

Mechanism of intracellular NO detection by **DAR-4M AM**.

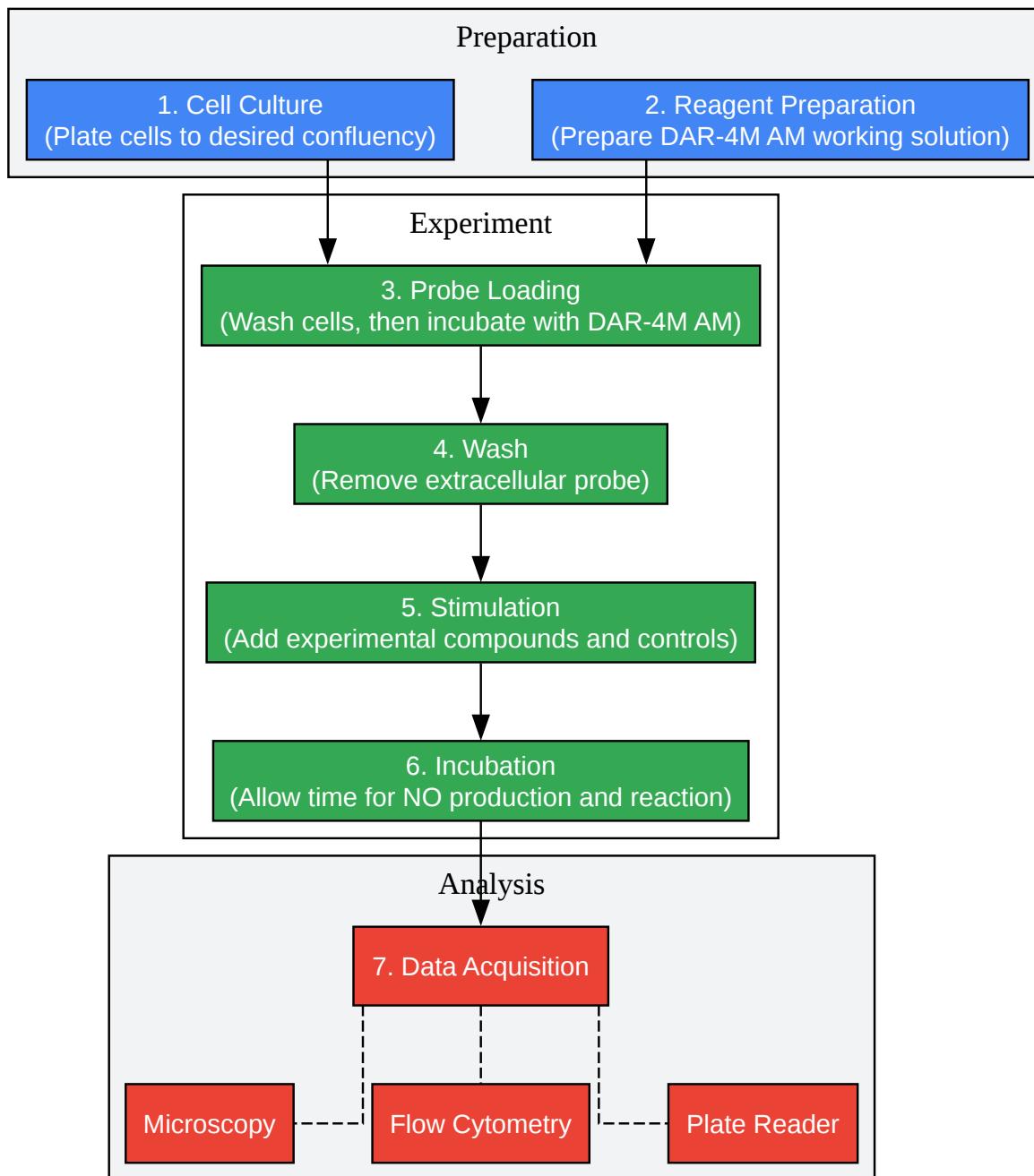
Experimental Protocols

This section provides a general, adaptable protocol for measuring intracellular NO production. Optimal conditions, such as probe concentration and incubation time, may vary by cell type and

experimental design.[2][3]

Reagent Preparation

- **DAR-4M AM Stock Solution (1 mM):** Dissolve **DAR-4M AM** powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] For example, dissolve 1 mg of **DAR-4M AM** (MW: ~630.47 g/mol) in approximately 1.59 mL of DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]
- **Pluronic F-127 Stock Solution (Optional, 20% w/v):** To aid in the dispersion of the lipophilic **DAR-4M AM** in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO.[7]
- **DAR-4M AM Working Solution:** Immediately before use, dilute the 1 mM stock solution to a final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or serum-free medium. The recommended final concentration is typically between 5-10 µM.[2][4][11] If using Pluronic F-127, it can be added to the working solution at a final concentration of 0.02%.


Parameter	Recommended Range	Notes
Working Concentration	5 - 10 µM	Titration is recommended to find the optimal concentration for your specific cell type and to minimize potential cytotoxicity.[2][11]
Incubation Time	20 - 60 minutes	Dependent on cell type; for example, 30 minutes has been reported for primary cultured endothelial cells.[2][12]
Incubation Temperature	37°C	Standard cell culture conditions should be maintained.

Cell Loading and NO Detection Workflow

The general workflow involves preparing the cells, loading them with the probe, stimulating NO production, and measuring the fluorescent signal.[\[1\]](#)

- Cell Preparation: Culture cells to the desired confluence on a suitable platform for the intended analysis (e.g., 96-well black-wall/clear-bottom plates for plate readers, chamber slides for microscopy).[\[3\]](#)
- Washing: Gently wash the cells once or twice with a pre-warmed physiological buffer (e.g., PBS or HBSS) to remove residual culture medium and serum.[\[1\]](#)[\[3\]](#)
- Probe Loading: Add the freshly prepared **DAR-4M AM** working solution to the cells and incubate at 37°C for the determined time (e.g., 20-60 minutes), protected from light.[\[3\]](#)[\[13\]](#)
- Washing: After incubation, remove the loading solution and wash the cells once with the pre-warmed buffer to remove any extracellular probe.[\[1\]](#)
- Stimulation & Controls: Add fresh buffer or medium to the cells.
 - Experimental Samples: Treat cells with the experimental compound(s) to induce NO production.
 - Positive Control: Treat cells with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Diethylamine NONOate, DEA/NONOate).[\[1\]](#)[\[4\]](#)
 - Negative Control: Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation, or add an NO scavenger (e.g., 100 µM carboxy-PTIO) along with the stimulus.[\[1\]](#)[\[13\]](#)
- Fluorescence Measurement: Incubate for the desired stimulation period at 37°C, protected from light. Measure the fluorescence intensity using an appropriate instrument.
 - Fluorescence Microscope: Use a filter set appropriate for rhodamine (e.g., Excitation ~560 nm, Emission ~575 nm).[\[7\]](#)
 - Flow Cytometer: Use a laser for excitation at ~560 nm (e.g., yellow-green laser) and corresponding emission filters for orange fluorescence (~575 nm).[\[1\]](#)

- Microplate Reader: Set the excitation wavelength to ~560 nm and the emission wavelength to ~575 nm.[4][14]

[Click to download full resolution via product page](#)

General experimental workflow for intracellular NO detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. DAR-4M AM (diaminorhodamine-4M acetoxyethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DAR-4M | 339527-79-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 12. DAR-4M AM (diaminorhodamine-4M acetoxyethyl ester) 細胞内での一酸化窒素検出に (オレンジ蛍光) | 五稜化薬株式会社 [goryochemical.com]
- 13. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [spectral properties of Dar-4M AM excitation and emission]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1244967#spectral-properties-of-dar-4m-am-excitation-and-emission>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com